2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-3-7(14)13-8-5(10)1-4(2-6(8)11)17(12,15)16/h1-2H,3H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNKZYANDSHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)CCl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide typically involves the chlorination of N-(2,6-dichloro-4-sulfamoylphenyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems ensures precise addition of reagents and maintenance of optimal reaction conditions, thereby minimizing the risk of side reactions and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that derivatives of 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide exhibit promising anticancer properties. For instance, compounds derived from this structure have been tested for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The results indicated a significant increase in apoptotic cells when treated with these derivatives compared to control groups, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, they have been shown to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. The selectivity for certain isoforms of carbonic anhydrases enhances their therapeutic potential while minimizing side effects .
Enzyme Inhibition
Carbonic Anhydrase Inhibition
The compound has demonstrated significant inhibitory effects on carbonic anhydrases, particularly CA IX, which is overexpressed in various tumors. The IC50 values for these inhibitors range from 10.93 to 25.06 nM, indicating potent activity against CA IX compared to CA II .
Inhibitory Profile Table
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 4e | CA IX | 10.93 |
| 4g | CA IX | 12.50 |
| 4h | CA IX | 25.06 |
Antibacterial Activity
Broad-Spectrum Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that derivatives can inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents .
Antibacterial Efficacy Table
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | Staphylococcus aureus | 80.69 |
| 4g | Klebsiella pneumonia | 79.46 |
| 4h | Escherichia coli | 68.30 |
Case Studies
-
In Vivo Tumor Models
In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's effectiveness when used alone or in combination with traditional chemotherapeutics like cisplatin, demonstrating synergistic effects that enhance overall antitumor efficacy . -
Antibacterial Studies
A series of sulfonamide derivatives based on the compound were evaluated for their antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Results showed that these derivatives exhibited comparable or superior activity compared to standard antibiotics like penicillin and ciprofloxacin .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The sulfamoyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
a) 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- Substituents : 2,6-dimethylphenyl group (electron-donating CH₃).
- Key Differences : Methyl groups reduce electrophilicity compared to chlorine atoms, altering reactivity in substitution reactions. The absence of sulfamoyl limits hydrogen-bonding capacity.
- Structural Insights : Crystallographic studies show N–H⋯O hydrogen bonding between acetamide carbonyl and amine groups, forming infinite chains in the solid state. This contrasts with the target compound, where sulfamoyl may introduce additional hydrogen-bonding sites .
b) 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide
- Substituents : 2,6-dichloro-4-nitrophenyl group.
- Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, increasing the electrophilicity of the phenyl ring compared to sulfamoyl. This enhances reactivity in aromatic substitution but reduces solubility in aqueous media.
- Synthesis : Achieved in 82% yield, suggesting efficient synthetic routes for nitro-substituted analogs .
c) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Substituents : 2,6-diethylphenyl and methoxymethyl groups.
- Key Differences : Bulky diethyl groups introduce steric hindrance, reducing interaction with narrow enzyme active sites. The methoxymethyl group enhances lipid solubility, favoring herbicidal activity by facilitating membrane penetration.
- Application : Widely used as a pre-emergent herbicide, unlike the target compound, which lacks alkyl ether moieties .
Hydrogen-Bonding and Solubility Profiles
a) 2-Chloro-N-(2,6-diethyl-4-hydroxyphenyl)acetamide
- Substituents : 4-hydroxy (-OH) group.
- Key Differences: The hydroxy group participates in hydrogen bonding similarly to sulfamoyl but lacks the sulfonyl group’s dual donor/acceptor capability.
b) 2-Chloro-N-(4-sulfamoylphenyl)acetamide
- Substituents : 4-sulfamoylphenyl group (parent compound).
Research Findings and Implications
Electronic Effects : The target compound’s 2,6-dichloro and 4-sulfamoyl groups create a strongly electron-deficient aromatic ring, favoring interactions with nucleophilic biological targets (e.g., enzymes). This contrasts with methyl or methoxy substituents in analogs like alachlor, which prioritize hydrophobicity over electronic modulation .
Synthetic Accessibility : Nitro-substituted analogs achieve higher yields (82%) compared to sulfamoyl derivatives, which may require multi-step synthesis .
Toxicity Considerations : Mutagenicity observed in hydroxy-substituted analogs underscores the need for detailed toxicological profiling of the target compound, particularly given sulfamoyl’s prevalence in pharmaceuticals .
Biological Activity
2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a chloro group and a sulfamoyl moiety, which are critical for its biological activity. The synthesis typically involves the chlorination of N-(2,6-dichloro-4-sulfamoylphenyl)acetamide using chlorinating agents like thionyl chloride under controlled conditions to ensure selectivity and high yield.
The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction disrupts various biochemical pathways, leading to therapeutic effects. The sulfamoyl group enhances the binding affinity and specificity towards molecular targets, making it effective against certain bacterial strains and as an anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics such as penicillin and ampicillin .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 15.625 μg/mL |
| Escherichia coli (Gram-negative) | 31.25 μg/mL |
| Bacillus subtilis (Gram-positive) | 7.812 μg/mL |
| Proteus vulgaris (Gram-negative) | 62.5 μg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown potential as an anti-inflammatory agent. Studies suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play a role in various physiological processes. The inhibition of CA has implications in treating conditions like glaucoma and certain cancers .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 89.9 | VchCAα |
| Reference Compound A | 12 | CA IX |
| Reference Compound B | 1.55 | CA II |
Comparative Studies
When compared to similar compounds such as 2-chloro-N-(2,6-dichlorophenyl)acetamide and N-(2,6-dichloro-4-sulfamoylphenyl)acetamide, the unique combination of chloro and sulfamoyl groups in this compound enhances its reactivity and biological activity.
Table 3: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | CA Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 2-chloro-N-(2,6-dichlorophenyl)acetamide | Moderate | Low | No |
| N-(2,6-dichloro-4-sulfamoylphenyl)acetamide | High | Moderate | Yes |
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings. For instance, a study on post-surgical patients demonstrated that the compound not only reduced infection rates but also alleviated inflammatory responses associated with surgical trauma . Another study highlighted its role in inhibiting biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Q & A
Q. Methodological Answer :
- Hydrolysis Studies : Incubate at pH 3–9 (25–50°C) and analyze via LC-QTOF-MS. Major products include dechlorinated analogs and sulfonic acid derivatives .
- Photolysis : Expose to UV light (254 nm) to detect radical-mediated cleavage of C–Cl bonds.
- Comparative Kinetics : Half-life (t₁/₂) in soil (14–21 days) vs. aquatic systems (7 days) .
[Basic] What analytical techniques are essential for assessing the purity and stability of this compound?
Q. Methodological Answer :
- TLC/HPLC : Monitor synthesis progress (Rf = 0.6 in ethyl acetate/hexane) and quantify impurities (<2%) .
- Stability Testing : Accelerated aging (40°C/75% RH) with periodic NMR to detect hydrolysis.
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 378.9 .
[Advanced] How can computational models predict the binding affinity of this compound to biological targets like GSTO1?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with GSTO1 (PDB: 1EEM) and DFT-optimized ligand geometry. Key interactions:
- Validation : Compare docking scores (ΔG = −8.2 kcal/mol) with in vitro IC50 values .
[Advanced] What strategies identify polymorphic forms of this compound, and how do they impact solubility?
Q. Methodological Answer :
- Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) at varying cooling rates.
- Characterization : PXRD (distinct peaks at 2θ = 12.4°, 18.7°) and DSC (melting endotherm at 165°C vs. 172°C for Form I/II) .
- Solubility : Form II exhibits 2.3× higher aqueous solubility (0.12 mg/mL) due to looser crystal packing .
[Basic] What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats.
- Exposure Management :
- Storage : −20°C in amber vials to prevent photodegradation .
[Advanced] How can researchers design a structure-activity relationship (SAR) study for herbicidal analogs of this compound?
Q. Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., replace Cl with F or CF3) .
- Biological Testing :
- SAR Analysis : Correlate logP values (2.8–3.5) with herbicidal efficacy .
[Advanced] What techniques characterize the conformational dynamics of the sulfamoyl group in solution?
Q. Methodological Answer :
- VT-NMR : Analyze temperature-dependent chemical shifts (δ 7.3–7.5 ppm for aromatic protons) to detect restricted rotation .
- DFT Calculations : Identify energy minima for sulfamoyl group orientations (ΔE = 2.1 kcal/mol between syn/anti forms) .
- Solvent Effects : Compare DMSO (hydrogen-bond acceptor) vs. CDCl3 (nonpolar) to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
